Cas no 111625-64-0 (Propanoic acid,2-methyl-,(3aS,4R,5E,9R,10Z,11aR)-2,3,3a,4,7,8,9,11a-octahydro-9-hydroxy-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-ylester)

Propanoic acid,2-methyl-,(3aS,4R,5E,9R,10Z,11aR)-2,3,3a,4,7,8,9,11a-octahydro-9-hydroxy-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-ylester structure
111625-64-0 structure
Product Name:Propanoic acid,2-methyl-,(3aS,4R,5E,9R,10Z,11aR)-2,3,3a,4,7,8,9,11a-octahydro-9-hydroxy-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-ylester
Numero CAS:111625-64-0
MF:C19H26O5
MW:334.406746387482
CID:229146
PubChem ID:6442792
Update Time:2025-04-19

Propanoic acid,2-methyl-,(3aS,4R,5E,9R,10Z,11aR)-2,3,3a,4,7,8,9,11a-octahydro-9-hydroxy-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-ylester Proprietà chimiche e fisiche

Nomi e identificatori

    • Propanoic acid,2-methyl-,(3aS,4R,5E,9R,10Z,11aR)-2,3,3a,4,7,8,9,11a-octahydro-9-hydroxy-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-ylester
    • [(3aS,4R,5Z,9R,10Z,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,7,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylpropanoate
    • Propanoic acid,2-methyl-,(3aS,4R,5E,9R,10Z,11aR)-2,3,3a,4,7,8,9,11a-octahydro-9-hydroxy-6,10-dimethyl-3-methylene-2-oxocyclod
    • Cyclodeca[b]furan, propanoic acidderiv.
    • Propanoicacid, 2-methyl-,2,3,3a,4,7,8,9,11a-octahydro-9-hydroxy-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-ylester, [3aS-(3aR*,4S*,5E,9S*,10Z,11aS*)]-
    • Subcordatolide D
    • Propanoic acid, 2-methyl-, 2,3,3a,4,7,8,9,11a-octahydro-9-hydroxy-6,10-dimethyl-3-methylene-2-oxocyclodeca(b)furan-4-yl ester, (3aS-(3aR*,4S*,5E,9S*,10Z,11aS*))-
    • 111625-64-0
    • Inchi: 1S/C19H26O5/c1-10(2)18(21)23-15-8-11(3)6-7-14(20)12(4)9-16-17(15)13(5)19(22)24-16/h8-10,14-17,20H,5-7H2,1-4H3/b11-8-,12-9-/t14-,15-,16-,17+/m1/s1
    • Chiave InChI: BPKBYWVAKYZQRG-NSMXUSDQSA-N
    • Sorrisi: O1C(C(=C)[C@H]2[C@@H](C=C(C)CC[C@H](C(C)=C[C@@H]12)O)OC(C(C)C)=O)=O |c:13,t:6|

Proprietà calcolate

  • Massa esatta: 334.17808
  • Massa monoisotopica: 334.178024
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 3
  • Complessità: 599
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.5
  • Superficie polare topologica: 72.8

Proprietà sperimentali

  • Densità: 1.14
  • Punto di ebollizione: 500.1°Cat760mmHg
  • Punto di infiammabilità: 174.7°C
  • Indice di rifrazione: 1.528
  • PSA: 72.83
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.